4-Fluoro-2-methoxy-3-nitroaniline
Overview
Description
4-Fluoro-2-methoxy-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring.
Mechanism of Action
Target of Action
4-Fluoro-2-methoxy-3-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of the compound and plays a crucial role in cell signaling pathways, influencing cell growth and division .
Mode of Action
The compound interacts with its target, the BRAFV600E kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell growth and division .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, a key signaling pathway in cells . This pathway is involved in regulating cell division and growth. By inhibiting the BRAFV600E kinase, this compound disrupts this pathway, leading to downstream effects such as slowed cell growth and division .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water but dissolves well in organic solvents . This suggests that the compound may have good bioavailability due to its solubility in organic solvents .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the BRAFV600E kinase . This leads to disruption of the MAPK/ERK signaling pathway, resulting in slowed cell growth and division . This makes the compound potentially useful in the treatment of cancers where the BRAFV600E kinase mutation is present .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methoxy-3-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating specific chemical transformations. For instance, it serves as a key intermediate in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment . The interactions between this compound and these biomolecules are crucial for the formation of the desired molecular structures in pharmaceutical synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that prolonged or repeated exposure to this compound can have harmful effects on the respiratory system, liver, and kidneys . These effects are indicative of the compound’s impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can undergo various chemical reactions, including substitution and reduction reactions, due to its aromatic nature . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile compound for biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Prolonged exposure to this compound may lead to harmful effects on the respiratory system, liver, and kidneys . These long-term effects highlight the need for careful handling and appropriate safety measures when working with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including respiratory, liver, and kidney damage . It is crucial to determine the appropriate dosage to minimize these harmful effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Proper understanding of its transport and distribution is crucial for predicting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is important for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-3-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. One common method includes the use of a nitrating mixture, such as potassium nitrate and sulfuric acid, to introduce the nitro group into the aromatic ring . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes to achieve high yields and purity. For example, the starting material, 4-fluoro-2-methoxyaniline, can be protected, nitrated, and then deprotected to obtain the final product . These steps are optimized to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions to introduce halogen atoms into the aromatic ring.
Major Products Formed
Reduction: The major product is 4-fluoro-2-methoxy-3-aminoaniline.
Substitution: Products include halogenated derivatives of this compound.
Scientific Research Applications
4-Fluoro-2-methoxy-3-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but with the nitro group at a different position.
4-Fluoro-2-nitroaniline: Lacks the methoxy group, which affects its chemical properties and reactivity.
Uniqueness
4-Fluoro-2-methoxy-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of electron-donating and electron-withdrawing groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-2-methoxy-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDABATHQBBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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